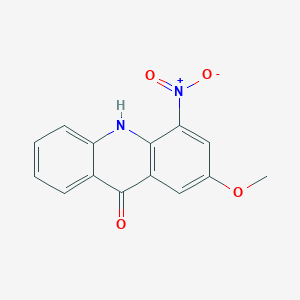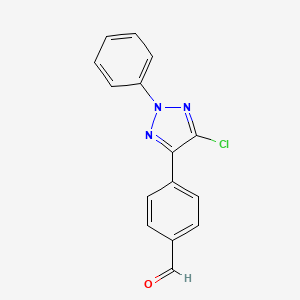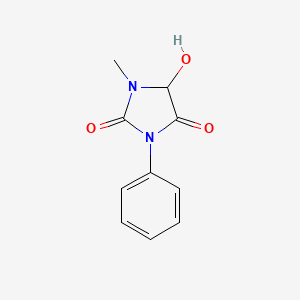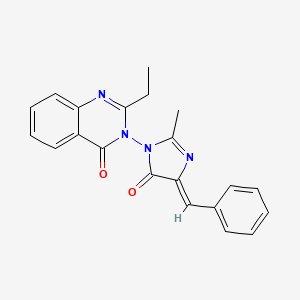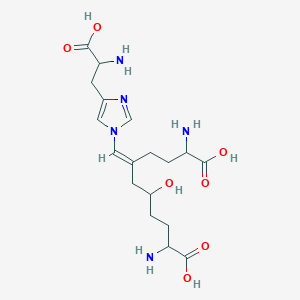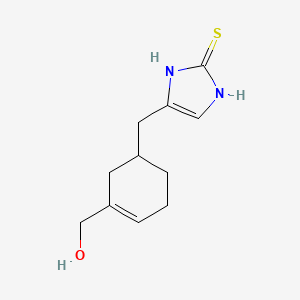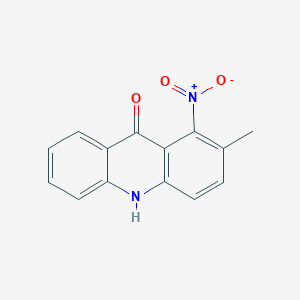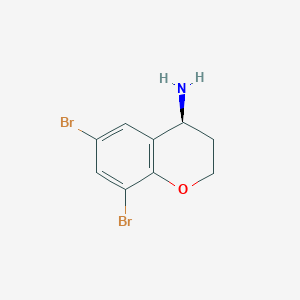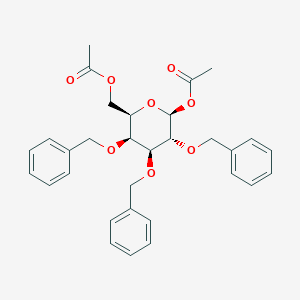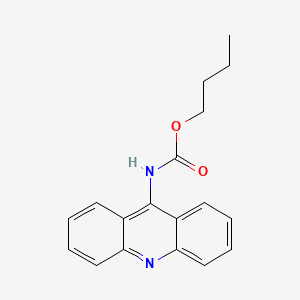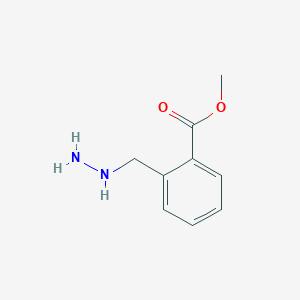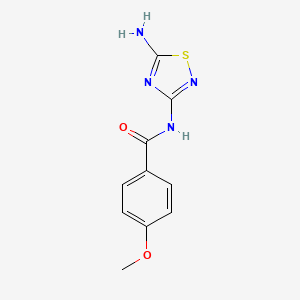![molecular formula C21H19N3O B15216677 6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one CAS No. 914396-16-0](/img/structure/B15216677.png)
6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Isopropylamino Group: This can be done through nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-6-(phenyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(benzyl)quinazolin-7-ol
- 2-(Isopropylamino)-6-(pyridin-2-yl)quinazolin-7-ol
Uniqueness
2-(Isopropylamino)-6-(naphthalen-1-yl)quinazolin-7-ol is unique due to the presence of the naphthalen-1-yl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
CAS No. |
914396-16-0 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-naphthalen-1-yl-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C21H19N3O/c1-13(2)23-21-22-12-15-10-18(20(25)11-19(15)24-21)17-9-5-7-14-6-3-4-8-16(14)17/h3-13,25H,1-2H3,(H,22,23,24) |
InChI Key |
XQBMOKCBEUSMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


